Serabelisib is a small molecule compound primarily recognized for its role as a selective inhibitor of the phosphoinositide 3-kinase alpha isoform. It is also known by other names, including MLN1117 and TAK-117. The compound has the chemical formula and a molecular weight of approximately 363.377 g/mol. Its structure features a benzoxazole moiety linked to an imidazopyridine, which contributes to its biological activity against various cancer types, particularly those harboring mutations in the PIK3CA gene .
Serabelisib's mechanism of action hinges on its ability to target PI3K delta and gamma isoforms. By binding to the ATP-binding pocket of these enzymes, Serabelisib competitively inhibits ATP from binding. ATP is essential for PI3K's activity, as it phosphorylates downstream signaling molecules that regulate cell growth, proliferation, and survival. Consequently, Serabelisib disrupts this signaling pathway, potentially leading to cell cycle arrest and apoptosis (programmed cell death) in cancer cells [].
Studies have shown that Serabelisib can inhibit the PI3K pathway by targeting specific enzymes within the pathway, most notably PI3Kα []. This disrupts the signaling cascade downstream, leading to the suppression of cell growth and proliferation in cancer cells []. This makes Serabelisib a promising candidate for treating various cancers where the PI3K pathway is dysregulated.
Serabelisib has been evaluated in preclinical studies using various cancer cell lines and animal models. These studies have shown antitumor activity against different cancers, including breast cancer, endometrial cancer, and head and neck cancers [, ]. The results from these preclinical studies provided the rationale for further clinical trials to assess Serabelisib's efficacy in human cancer patients.
Serabelisib exhibits significant anti-cancer properties by targeting cancer cells with PIK3CA mutations. Preclinical studies have demonstrated that it can induce apoptosis in various tumor types, including breast cancer and other solid tumors. The compound's selectivity for the alpha isoform allows for a more targeted therapeutic approach, minimizing effects on other kinases and reducing potential side effects associated with broader-spectrum inhibitors .
The synthesis of Serabelisib involves several key steps:
These synthetic routes are optimized for yield and purity, ensuring that the final product meets pharmaceutical standards for clinical use .
Serabelisib is primarily being investigated for its potential use in cancer therapy, particularly in treating tumors with PIK3CA mutations. Clinical trials are ongoing to evaluate its efficacy and safety profile in various cancer types, including:
The drug's ability to selectively inhibit a critical pathway in cancer cell survival makes it a promising candidate for targeted therapies in oncology .
Serabelisib's interactions with other drugs and biological systems are crucial for understanding its pharmacokinetics and potential side effects. Key findings from interaction studies include:
Several compounds share similarities with Serabelisib regarding their mechanism of action or chemical structure. Here are some notable examples:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
Idelalisib | Selective inhibitor of phosphoinositide 3-kinase delta | Primarily used in hematological malignancies |
Buparlisib | Broad-spectrum phosphoinositide 3-kinase inhibitor | Targets multiple isoforms |
Pictilisib | Dual inhibitor of phosphoinositide 3-kinase and mTOR | Combines two mechanisms for enhanced efficacy |
Dactolisib | Inhibitor targeting both phosphoinositide 3-kinase and mTOR pathways | Focuses on dual inhibition |
Uniqueness of Serabelisib: Unlike these compounds, Serabelisib specifically targets only the alpha isoform of phosphoinositide 3-kinase, potentially leading to fewer side effects while maintaining efficacy against tumors with specific genetic backgrounds .
Serabelisib demonstrates exceptional selectivity for the p110α isoform of phosphoinositide 3-kinase, achieving biochemical inhibitory concentration 50 values ranging from 4 to 18 nanomolar against phosphoinositide 3-kinase alpha [8] [21]. This selectivity profile distinguishes serabelisib from other phosphoinositide 3-kinase inhibitors through its preferential targeting of the alpha isoform over the beta, gamma, and delta variants [5].
The molecular basis for serabelisib's isoform selectivity stems from its exploitation of non-conserved amino acid residues within the adenosine triphosphate-binding pocket of p110α [12]. Key selectivity determinants include interactions with glutamine 859 and valine 851, which are unique to the p110α isoform and differ from corresponding residues in other phosphoinositide 3-kinase isoforms [12] [15]. These specific amino acid interactions enable serabelisib to achieve greater than 55-fold selectivity for p110α over p110β and p110γ, while maintaining 37-55-fold selectivity over p110δ [8] [21].
Comparative analysis reveals that serabelisib exhibits superior selectivity compared to several other phosphoinositide 3-kinase alpha inhibitors. While alpelisib demonstrates 50-63-fold selectivity for p110α over p110β and 260-fold selectivity over p110γ, serabelisib maintains consistent selectivity across all non-alpha isoforms [5] [8]. The structural basis for this selectivity involves hydrogen bonding interactions with the carboxamide functionality, which forms specific contacts with glutamine 859 in p110α but encounters steric hindrance or unfavorable interactions in other isoforms [12] [15].
Table 1: Serabelisib Biochemical and Cellular Activity Profile
Assay Type | Value | Reference |
---|---|---|
Phosphoinositide 3-Kinase Alpha Biochemical Inhibitory Concentration 50 | 4-18 nanomolar | [8] [21] |
Phosphoinositide 3-Kinase Beta Biochemical Inhibitory Concentration 50 | >1000 nanomolar | [8] [21] |
Phosphoinositide 3-Kinase Gamma Biochemical Inhibitory Concentration 50 | >1000 nanomolar | [8] [21] |
Phosphoinositide 3-Kinase Delta Biochemical Inhibitory Concentration 50 | 670-1000 nanomolar | [8] [21] |
Phosphoinositide 3-Kinase Alpha Cellular Inhibitory Concentration 50 | 27 nanomolar | [8] |
Phosphoinositide 3-Kinase Delta Cellular Inhibitory Concentration 50 | 100 nanomolar | [8] |
Cellular Selectivity (δ/α) | 3.8-fold | [8] |
Biochemical Selectivity (β/α) | >55-fold | [8] [21] |
Biochemical Selectivity (γ/α) | >55-fold | [8] [21] |
Biochemical Selectivity (δ/α) | 37-55-fold | [8] [21] |
The cellular activity of serabelisib reflects its biochemical selectivity profile, with cellular inhibitory concentration 50 values of 27 nanomolar for phosphoinositide 3-kinase alpha-dependent cells compared to 100 nanomolar for phosphoinositide 3-kinase delta-dependent cells [8]. This 3.8-fold cellular selectivity for p110α over p110δ demonstrates that the biochemical selectivity translates effectively to cellular systems [8].
Molecular dynamics simulations have revealed that serabelisib's selectivity is compromised by specific phosphoinositide 3-kinase alpha mutations commonly found in cancer [11]. The E542K mutation significantly impairs serabelisib's interaction with phosphoinositide 3-kinase alpha, reducing binding affinity and potentially affecting therapeutic efficacy in tumors harboring this mutation [11]. Conversely, the H1047R mutation shows preserved binding affinity for serabelisib, suggesting differential sensitivity based on mutation status [11].
Table 2: Phosphoinositide 3-Kinase Alpha Inhibitor Selectivity Comparison
Inhibitor | Phosphoinositide 3-Kinase Alpha Inhibitory Concentration 50 (nanomolar) | α/β Selectivity | α/γ Selectivity | α/δ Selectivity |
---|---|---|---|---|
Serabelisib | 4-18 | >55-fold | >55-fold | 37-55-fold |
Alpelisib | 5-39 | 50-63-fold | 260-fold | 50-fold |
Inavolisib | 0.67 | >200-fold | >200-fold | >200-fold |
Taselisib | 4-13 | 16-fold | 25-fold | 1.5-fold |
Serabelisib exerts profound effects on the phosphoinositide 3-kinase/Akt/mechanistic target of rapamycin signaling cascade through both direct enzymatic inhibition and indirect allosteric modulation mechanisms [2] [4]. The compound's interaction with phosphoinositide 3-kinase alpha results in comprehensive pathway suppression, affecting multiple downstream signaling nodes including Akt phosphorylation, mechanistic target of rapamycin complex 1 activity, and eukaryotic translation initiation factor 4E-binding protein 1 phosphorylation [2] [4].
Research demonstrates that serabelisib, when combined with the dual mechanistic target of rapamycin complex 1/mechanistic target of rapamycin complex 2 inhibitor sapanisertib, achieves superior pathway inhibition compared to single-node inhibitors [2] [4]. This combination approach effectively suppresses eukaryotic translation initiation factor 4E-binding protein 1 phosphorylation, a critical readout of mechanistic target of rapamycin activity that is often resistant to single-agent phosphoinositide 3-kinase inhibition [2] [4]. The enhanced pathway suppression results from the prevention of compensatory feedback mechanisms that typically limit the efficacy of single-node inhibitors [2] [4].
The allosteric effects of serabelisib extend beyond direct enzymatic inhibition to include modulation of phosphoinositide 3-kinase alpha membrane interactions [17]. Adenosine triphosphate-competitive inhibitors like serabelisib can regulate the membrane-binding capacity of phosphoinositide 3-kinase alpha, reducing the amount of enzyme capable of productive membrane interaction without affecting binding affinity [17]. This mechanism contributes to the overall inhibitory effect by limiting the enzyme's access to its lipid substrates [17].
Serabelisib's impact on allosteric regulation is particularly evident in its differential effects on wild-type versus mutant phosphoinositide 3-kinase alpha [17]. Wild-type phosphoinositide 3-kinase alpha shows greater sensitivity to serabelisib-mediated membrane interaction modulation compared to oncogenic mutants like H1047R, which may explain differential therapeutic responses in tumors with varying mutation profiles [17]. This selective modulation of membrane interactions represents a unique mechanism of action that extends beyond traditional competitive inhibition [17].
The compound also influences the conformational dynamics of phosphoinositide 3-kinase alpha through allosteric mechanisms that affect the population of catalytically competent enzyme states [29]. These dynamic changes do not alter the ground-state enzyme structure but shift the conformational ensemble toward inactive states, thereby reducing overall catalytic activity [29]. This allosteric regulation involves communication between distant protein regions, including the regulatory domains and the catalytic site [29].
Serabelisib functions as a competitive inhibitor of adenosine triphosphate binding within the phosphoinositide 3-kinase alpha catalytic domain [17]. The compound occupies the adenosine triphosphate-binding pocket, preventing the natural substrate from accessing the catalytic site and thereby blocking the phosphorylation of phosphatidylinositol 4,5-bisphosphate to phosphatidylinositol 3,4,5-trisphosphate [6].
The structural basis for serabelisib's adenosine triphosphate-competitive inhibition involves multiple molecular interactions within the binding pocket [12] [15]. Key interactions include hydrogen bonding with the backbone carbonyl of valine 851 and the side chain of glutamine 859, both of which contribute significantly to the compound's selectivity for phosphoinositide 3-kinase alpha over other isoforms [12] [15]. Additional hydrophobic interactions with residues proline 778, isoleucine 800, lysine 802, and isoleucine 848 provide binding affinity and contribute to the overall stability of the inhibitor-enzyme complex [15].
Table 3: Serabelisib Molecular Interactions with Phosphoinositide 3-Kinase Alpha
Interaction Type | Description | Contribution to Selectivity |
---|---|---|
Adenosine Triphosphate-binding site occupation | Competitive inhibition at adenosine triphosphate-binding site | Moderate |
Hydrogen bond with Glutamine 859 | Key selectivity interaction with glutamine 859 in phosphoinositide 3-kinase alpha | High |
Hydrogen bond with Valine 851 | Backbone hydrogen bond for selectivity | High |
Hydrophobic pocket interaction | Interactions with proline 778, isoleucine 800, lysine 802, isoleucine 848 | Moderate |
Affinity pocket binding | Non-conserved region targeting | High |
Hinge region interaction | Conserved hinge residue contacts | Low |
Selectivity pocket formation | Limited specificity pocket formation | Low |
The competitive nature of serabelisib's inhibition is evidenced by its ability to be displaced by increasing adenosine triphosphate concentrations in biochemical assays [17]. This characteristic distinguishes it from non-competitive or allosteric inhibitors that maintain their inhibitory effects regardless of substrate concentration [17]. The competitive mechanism ensures that inhibition is most pronounced under physiological adenosine triphosphate concentrations, making it effective in cellular environments [17].
Crystallographic and molecular dynamics studies reveal that serabelisib binding induces minimal conformational changes in the phosphoinositide 3-kinase alpha structure, consistent with its role as an adenosine triphosphate-competitive inhibitor [15] [11]. The compound fits well within the existing adenosine triphosphate-binding pocket without requiring significant protein rearrangement, contributing to its selectivity and potency [15]. However, subtle conformational changes do occur, particularly in flexible loop regions adjacent to the binding site, which may contribute to the compound's specific interaction profile [11].
The adenosine triphosphate-competitive mechanism of serabelisib is further supported by its effects on downstream signaling readouts [6] [13]. Inhibition of phosphoinositide 3-kinase alpha catalytic activity leads to reduced Akt phosphorylation at serine 473 and threonine 308, decreased mechanistic target of rapamycin signaling as measured by ribosomal protein S6 and eukaryotic translation initiation factor 4E-binding protein 1 phosphorylation, and altered cellular metabolism [6] [13]. These effects are consistent with blockade of the enzyme's natural catalytic function through competitive adenosine triphosphate binding site occupation [6] [13].